molecular formula C10H10FN5OS B5694832 N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5694832
M. Wt: 267.29 g/mol
InChI Key: WTIZULBSFWUWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'FATA' and has been found to have unique biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of FATA involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the extracellular fluid, which can have various physiological effects. FATA has also been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FATA has been found to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and leukotrienes. FATA has also been found to decrease the production of bicarbonate ions, which can have various effects on physiological processes such as acid-base balance and ion transport.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FATA in laboratory experiments is its potent inhibitory activity against carbonic anhydrase and cyclooxygenase. This makes it an attractive candidate for studying the physiological effects of these enzymes. However, one limitation of using FATA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are various future directions for the study of FATA. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase and cyclooxygenase. Another direction is the study of the physiological effects of FATA in various disease models, such as inflammatory diseases and cancer. Additionally, the development of novel drug delivery systems for FATA could improve its efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of FATA involves the reaction of 4-fluoroaniline with 1-methyl-1H-tetrazole-5-thiol in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain pure FATA. This synthesis method has been optimized over the years to improve the yield and purity of FATA.

Scientific Research Applications

FATA has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and ion transport. FATA has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIZULBSFWUWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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